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molecular formula C9H6FNO2 B155767 Methyl 3-Cyano-5-fluorobenzoate CAS No. 886732-29-2

Methyl 3-Cyano-5-fluorobenzoate

Cat. No. B155767
M. Wt: 179.15 g/mol
InChI Key: YZDWAFGKJVAXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470859B2

Procedure details

(Step 1) To a solution of 3-cyano-5-fluorobenzoic acid (1.0 g) in methanol (20 ml) was added TMS diazomethane (2M diethyl ether solution, 5 ml) at 0° C., and the mixture was stirred for 1 hr. The reaction solution was quenched with water and diluted with ethyl acetate. The organic layer was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give methyl 3-cyano-5-fluorobenzoate (0.58 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].[Si](C=[N+]=[N-])(C)(C)[CH3:14]>CO>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6]([O:8][CH3:14])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
5 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with water
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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